Platinum(II) acetylacetonate

Catalog No.
S645362
CAS No.
15170-57-7
M.F
C10H16O4Pt
M. Wt
395.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Platinum(II) acetylacetonate

CAS Number

15170-57-7

Product Name

Platinum(II) acetylacetonate

IUPAC Name

4-hydroxypent-3-en-2-one;platinum

Molecular Formula

C10H16O4Pt

Molecular Weight

395.32 g/mol

InChI

InChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

VEJOYRPGKZZTJW-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt]

Synonyms

platinum(II) 2,4-pentanedionate, Pt(acac)2

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pt+2]

Platinum(II) acetylacetonate as a Precursor for Nanocatalysts and Films

One of the primary applications of Platinum(II) acetylacetonate (Pt(acac)₂) in scientific research lies in its use as a precursor for the preparation of nanocatalysts and thin films. [] Its popularity in this role stems from several advantages:

  • Good solubility: Pt(acac)₂ exhibits good solubility in various organic solvents, allowing for easy manipulation and deposition during film formation processes. []
  • Thermal stability: It possesses reasonable thermal stability, allowing for controlled decomposition during film formation techniques like chemical vapor deposition (CVD). []
  • Defined platinum source: Pt(acac)₂ provides a well-defined source of platinum atoms, facilitating controlled incorporation into nanocatalysts and films. []

These combined features make Pt(acac)₂ a versatile precursor for various nanostructured materials, including:

  • Platinum nanoparticles: These nanoparticles find applications in catalysis, sensing, and drug delivery. [, ]
  • Pt-doped metal oxide films: These films are explored for their catalytic, gas sensing, and electronic properties. []
  • Platinum-based composite materials: These materials combine the unique properties of platinum with other materials, leading to enhanced functionalities for diverse applications. []

Platinum(II) acetylacetonate as a Catalyst

Beyond its role as a precursor, Pt(acac)₂ demonstrates catalytic activity in specific organic reactions. Notably, it has been shown to be an efficient catalyst for:

  • N-allylation reactions: Pt(acac)₂ facilitates the formation of carbon-carbon bonds between an allyl group (C₃H₅) and a nitrogen atom (N) in organic molecules. This reaction is particularly useful for synthesizing valuable compounds like pharmaceuticals and agrochemicals. [, ]

Platinum(II) acetylacetonate, also known as platinum(II) bis(acetylacetonate) or Pt(acac)2, is a coordination compound with the chemical formula Pt(C5H7O2)2. It is a yellow, air-stable solid that finds significant use as a precursor to various platinum-based catalysts in scientific research []. Acetylacetonate (acac) acts as a bidentate ligand, meaning it binds to the central platinum atom through two oxygen atoms, forming a square planar geometry around the platinum center [].


Molecular Structure Analysis

X-ray crystallography reveals that Pt(acac)2 adopts a square planar geometry. The platinum(II) center is surrounded by four oxygen atoms, each belonging to a separate acetylacetonate ligand. The Pt-O bond lengths are typically around 200 pm, indicating strong covalent bonding []. The delocalized π-electron system within the acetylacetonate ligands contributes to the stability of the molecule.


Chemical Reactions Analysis

Synthesis:

Pt(acac)2 can be synthesized by reacting potassium tetrachloroplatinate(II) (K2PtCl4) with acetylacetone (acacH) in an organic solvent like ethanol according to the following balanced equation:

K2PtCl4 + 2 acacH → Pt(acac)2 + 2 KCl + 2 HCl

Decomposition:

Pt(acac)2 undergoes thermal decomposition at elevated temperatures (>240°C) to form platinum metal and volatile organic fragments.

Other Relevant Reactions:

Due to its role as a catalyst precursor, Pt(acac)2 can undergo various ligand exchange reactions to generate new platinum complexes with specific catalytic properties. For instance, reacting Pt(acac)2 with triphenylphosphine (PPh3) leads to the formation of Pt(PPh3)2, a catalyst commonly used in alkene hydrogenation reactions.

Physical and Chemical Properties

  • Molecular Formula: C10H14O4Pt
  • Molar Mass: 393.3 g/mol []
  • Melting Point: 239.4 °C (decomposition) []
  • Solubility: Insoluble in water; soluble in organic solvents like benzene, acetone, and toluene [].
  • Stability: Air-stable; decomposes at high temperatures.

Physical Description

Light yellow crystals; Insoluble in water; [Strem Chemicals MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

395.069653 g/mol

Monoisotopic Mass

395.069653 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (98.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (96.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (98.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (94.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (94.23%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15170-57-7

General Manufacturing Information

Platinum, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-: ACTIVE

Dates

Modify: 2023-08-15

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